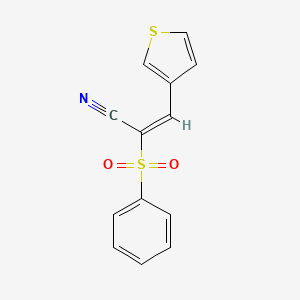

2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to "2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile" involves complex reactions highlighting the compound's versatile reactivity. For instance, (E)-3-Phenylsulfonylprop-2-enenitrile demonstrates facile Diels–Alder reactions with several unsymmetrical dienes, showing moderate regioselectivity. This reactivity forms the basis for generating α,β-unsaturated nitriles after elimination reactions, showcasing the compound's potential as a precursor for further chemical transformations (Bradley & Grayson, 2002).

Molecular Structure Analysis

The molecular structure of "2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile" and its derivatives plays a crucial role in determining its chemical reactivity and properties. Studies on similar compounds reveal that the molecular arrangement, especially the placement of the sulfonyl and nitrile groups, significantly impacts the compound's electronic structure and reactivity. For example, cyclization reactions of 2,3-bis(phenylsulfonyl)-1,3-butadiene with various carbanions demonstrate the influence of molecular structure on the reaction outcomes, leading to a variety of unsaturated sulfones (Padwa et al., 1994).

Chemical Reactions and Properties

The compound's chemical reactivity is highlighted by its participation in nucleophilic addition reactions, where it serves as a precursor to several novel compounds. Nucleophilic addition reactions of 2-nitro-1-(phenylsulfonyl)indole, for instance, afford 3-substituted-2-nitroindoles in varying yields, indicating the compound's versatility in synthetic chemistry (Pelkey et al., 1999).

Scientific Research Applications

Synthesis and Chemical Reactions

- 2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile exhibits Diels–Alder reactivity, showing facile reactions with several dienes. For instance, it reacts with Danishefsky's diene and furfuryl alcohol in a regioselective manner. The cycloadducts formed with cyclopentadiene and anthracene can undergo base-catalyzed elimination to yield α,β-unsaturated nitriles (Bradley & Grayson, 2002).

Molecular Structures and Photophysical Properties

- Studies on the molecular structures of α,β-unsaturated acrylonitrile derivatives, which include compounds similar to 2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile, reveal insights into their photophysical properties and frontier orbitals. These studies utilize techniques like single crystal X-ray diffraction and explore the effects of solvent polarity and molecular structure on self-assembly behaviors (Percino et al., 2016).

Antimicrobial Evaluation

- Derivatives of phenylsulfonyl compounds, including those structurally related to 2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile, have been synthesized and evaluated for antimicrobial activities. Some derivatives demonstrate activity exceeding that of reference drugs, highlighting the potential of these compounds in developing new antimicrobial agents (Alsaedi et al., 2019).

Photoisomerization Studies

- The study of E/Z photoisomerization of related compounds, such as 3-amino-3-phenylprop-2-enenitriles, provides valuable information about the mechanism of these reactions. This can be crucial for understanding the photochemical properties of similar compounds like 2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile (Chiacchio et al., 1988).

properties

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-thiophen-3-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S2/c14-9-13(8-11-6-7-17-10-11)18(15,16)12-4-2-1-3-5-12/h1-8,10H/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMRSNHWEWLRBI-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CSC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CSC=C2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2482034.png)

![N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide](/img/structure/B2482036.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482041.png)

![4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2482046.png)

![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-benzofuran](/img/structure/B2482050.png)